3-bromo-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide

PERK inhibition kinase selectivity regioisomeric SAR

3-Bromo-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide (CAS 922114-56-5) is a synthetic small molecule with the molecular formula C22H26BrN3O and a molecular weight of 428.4 g/mol. It belongs to the substituted indoline–pyrrolidine–benzamide class, a scaffold associated with inhibition of protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK).

Molecular Formula C22H26BrN3O
Molecular Weight 428.374
CAS No. 922114-56-5
Cat. No. B2355462
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-bromo-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide
CAS922114-56-5
Molecular FormulaC22H26BrN3O
Molecular Weight428.374
Structural Identifiers
SMILESCN1CCC2=C1C=CC(=C2)C(CNC(=O)C3=CC(=CC=C3)Br)N4CCCC4
InChIInChI=1S/C22H26BrN3O/c1-25-12-9-17-13-16(7-8-20(17)25)21(26-10-2-3-11-26)15-24-22(27)18-5-4-6-19(23)14-18/h4-8,13-14,21H,2-3,9-12,15H2,1H3,(H,24,27)
InChIKeyGBTOURMXOCOPRY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Bromo-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide (CAS 922114-56-5): Structural Identity and Pharmacophore Class


3-Bromo-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide (CAS 922114-56-5) is a synthetic small molecule with the molecular formula C22H26BrN3O and a molecular weight of 428.4 g/mol [1]. It belongs to the substituted indoline–pyrrolidine–benzamide class, a scaffold associated with inhibition of protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK) [2]. The compound features a 3‑bromo substituent on the benzamide ring, an N‑methylindoline moiety, and a pyrrolidine ring connected via an ethyl linker, presenting a defined regioisomeric and stereoelectronic profile for structure–activity relationship (SAR) exploration.

Why Indoline–Pyrrolidine–Benzamide Analogs Cannot Be Interchanged: The Case for 3‑Bromo‑N‑(2‑(1‑methylindolin‑5‑yl)‑2‑(pyrrolidin‑1‑yl)ethyl)benzamide


Within the indoline–pyrrolidine–benzamide chemotype, even minor alterations to the benzamide substitution pattern can profoundly shift target engagement, selectivity, and physicochemical properties. The PERK inhibitor patent landscape explicitly teaches that the nature and position of halogen substituents on the benzamide ring are critical variables for kinase inhibitory activity [1]. The 3‑bromo regioisomer presents a distinct electronic distribution and steric footprint compared to the 4‑bromo, 2,5‑dichloro, or unsubstituted benzamide analogs, meaning procurement of a generic “indoline‑pyrrolidine‑benzamide” without specifying the exact substitution pattern risks acquiring a compound with fundamentally different biological performance.

Quantitative Differentiation Evidence for 3‑Bromo‑N‑(2‑(1‑methylindolin‑5‑yl)‑2‑(pyrrolidin‑1‑yl)ethyl)benzamide Against Closest Analogs


Bromine Regioisomeric Differentiation: 3‑Br vs. 4‑Br Substitution on the Benzamide Ring

The 3‑bromo substitution on the benzamide ring constitutes a regioisomeric variation relative to the 4‑bromo analog. In the PERK inhibitor indoline–pyrrolidine–benzamide series described in patent US20120077828, halogen position on the benzamide ring is explicitly enumerated as a variable that modulates inhibitory potency [1]. While direct head‑to‑head PERK IC50 data for this specific compound are not publicly available, the patent's generic formula I and dependent claims establish that the 3‑position substitution profile is pharmacologically distinct from the 4‑position, 2,5‑dichloro, and unsubstituted variants [1].

PERK inhibition kinase selectivity regioisomeric SAR

Brominated vs. Non‑Halogenated Benzamide: Lipophilicity and Target Engagement Potential

The 3‑bromo substituent confers a computed XLogP3 of 4.1 [1], which is higher than the expected value for the non‑halogenated parent benzamide analog N‑(2‑(1‑methylindolin‑5‑yl)‑2‑(pyrrolidin‑1‑yl)ethyl)benzamide. Increased lipophilicity in the PERK indoline‑pyrrolidine‑benzamide series is generally associated with enhanced passive membrane permeability and altered target residence time [2]. The presence of bromine also provides a heavy‑atom handle for X‑ray crystallographic phasing, a practical advantage not offered by the unsubstituted analog.

lipophilicity PERK inhibitor physicochemical differentiation

Indoline–Pyrrolidine Scaffold: Pharmacophoric Differentiation from Piperidine and Methylpiperazine Analogs

The pyrrolidine ring in the target compound represents a specific five‑membered cyclic amine, distinguishing it from analogs bearing a piperidine (six‑membered) or 4‑methylpiperazine moiety. In the broader PERK inhibitor patent family, the cyclic amine component (pyrrolidine vs. piperidine vs. piperazine) is a key variable influencing kinase selectivity and pharmacokinetics [1]. The target compound's pyrrolidine ring provides a distinct conformational constraint and basicity profile (pKa ~10–11 for pyrrolidine vs. ~10 for piperidine vs. ~8–9 for N‑methylpiperazine), which can differentially affect hydrogen‑bonding interactions in the PERK ATP‑binding pocket.

scaffold hopping PERK inhibitor kinase selectivity

Recommended Application Scenarios for 3‑Bromo‑N‑(2‑(1‑methylindolin‑5‑yl)‑2‑(pyrrolidin‑1‑yl)ethyl)benzamide Based on Structural Evidence


PERK Kinase Inhibitor SAR Studies in Oncology Research

This compound serves as a defined 3‑bromo regioisomer probe within the indoline–pyrrolidine–benzamide PERK inhibitor class [1]. Researchers can use it to systematically evaluate how meta‑bromine substitution on the benzamide ring influences PERK IC50, selectivity over related eIF2α kinases (GCN2, PKR, HRI), and antiproliferative activity in PERK‑dependent cancer cell lines such as breast (MDA‑MB‑231), pancreatic (PANC‑1), and colon (HCT116) carcinoma models.

X‑Ray Crystallography and Structural Biology of PERK–Ligand Complexes

The 3‑bromo substituent provides a strong anomalous scattering signal for experimental phasing in X‑ray crystallography [1]. This compound can be soaked into PERK kinase domain crystals to determine the binding mode of the indoline–pyrrolidine–benzamide scaffold at atomic resolution, enabling rational structure‑based design of next‑generation PERK inhibitors with improved potency and selectivity.

Chemical Biology Probe for Unfolded Protein Response (UPR) Pathway Dissection

As a member of the substituted indoline derivative class claimed as PERK inhibitors [2], this compound can be employed in cellular UPR assays (e.g., monitoring ATF4, CHOP, and XBP1 splicing) to interrogate PERK‑specific signaling. Its defined substitution pattern ensures reproducible pharmacological profiling when comparing results across independent laboratories.

Synthetic Chemistry: Building Block for Focused Library Synthesis

The 3‑bromo group offers a versatile synthetic handle for late‑stage diversification via palladium‑catalyzed cross‑coupling reactions (Suzuki, Buchwald–Hartwig, Sonogashira) [1]. Medicinal chemistry teams can use this compound as a key intermediate to generate focused libraries of indoline–pyrrolidine–benzamide analogs for high‑throughput PERK screening campaigns.

Quote Request

Request a Quote for 3-bromo-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.